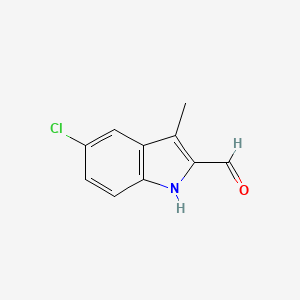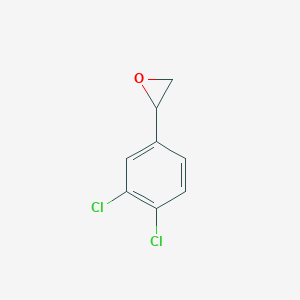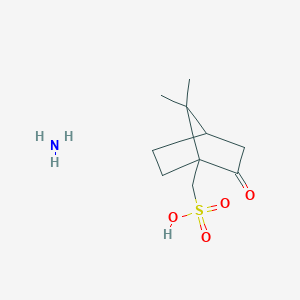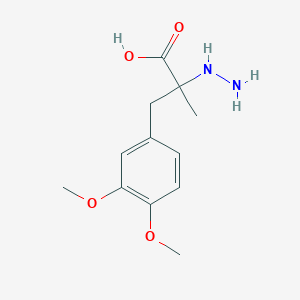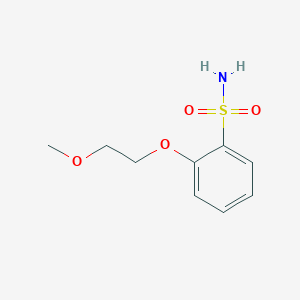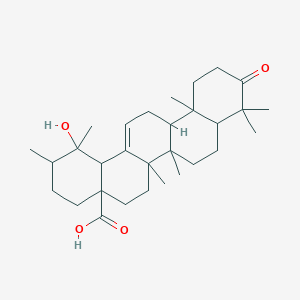
3-Oxopomolic acid
Übersicht
Beschreibung
3-Oxopomolic acid (3-OPA) is a naturally occurring organic compound that can be found in many plants and animals. It is an important biochemical component of the biosynthesis of fatty acids, and it has been studied for its potential applications in the fields of biochemistry, physiology, and drug development.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity in Cancer Research
- 3-Oxopomolic acid derivatives, such as pomolic acid, 3-O-acetylpomolic acid, and 2-oxopomolic acid, have been identified as cytotoxic agents, particularly effective against melanoma and cervical carcinoma cells. This discovery is significant in cancer research, providing potential pathways for developing new cancer treatments (Neto et al., 2000).
Radical-Scavenging Activities
- Studies have shown that derivatives of ursolic acid, including 2-oxopomolic acid, exhibit strong radical-scavenging activities. These activities are comparable to that of α-tocopherol (vitamin E), highlighting their potential as natural antioxidants (D’Abrosca et al., 2005).
Inhibition of Adipogenesis
- Research involving 1β-hydroxy-2-oxopomolic acid has demonstrated its ability to inhibit adipocyte differentiation and expression of adipogenic marker genes. This finding is pivotal for understanding and potentially controlling obesity-related processes (Ahn et al., 2012).
Protective Effects in Cardiovascular Diseases
- Derivatives of this compound, such as oleanolic acid, have shown protective effects against endothelial cell apoptosis induced by oxidized low-density lipoprotein. This research is crucial for developing therapies for cardiovascular diseases (Cao et al., 2015).
Antimicrobial Properties
- Studies on 2-oxopomolic acid have demonstrated its effectiveness against various fungi and bacteria, suggesting its potential use in developing new antimicrobial agents (Ragasa et al., 2008).
Antioxidant and Pro-oxidant Behavior
- Research has explored the dual behavior of certain this compound derivatives, acting as antioxidants in some environments and pro-oxidants in others. This complex behavior is vital for understanding their role in various biological processes (Pérez-González et al., 2017).
Apoptosis Induction in Cancer Cells
- Compounds like 3-oxoolean-12-en-27-oic acid have been identified to induce apoptosis in certain types of cancer cells, offering insights into potential cancer therapies (Kim et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that 3-oxopomolic acid is a triterpenoid , a class of compounds that often interact with a variety of cellular targets, including enzymes and receptors.
Mode of Action
It’s known that triterpenoids, like this compound, often exert their effects by binding to specific cellular targets and modulating their activity .
Biochemical Pathways
Triterpenoids are known to influence a variety of biochemical pathways, often related to inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It’s known that this compound is soluble in water and some organic solvents , which may influence its bioavailability.
Result of Action
It’s known that this compound inhibits adipogenesis, or the process of fat cell differentiation, in 3t3-l1 cells . This suggests that this compound may have potential applications in the treatment of obesity or other conditions related to fat metabolism.
Action Environment
It’s known that this compound is stable at room temperature , suggesting that it may be relatively resistant to degradation under normal storage conditions.
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSQSVDAUIWJH-OOPGADJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317909 | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13849-90-6 | |
| Record name | Pomonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



